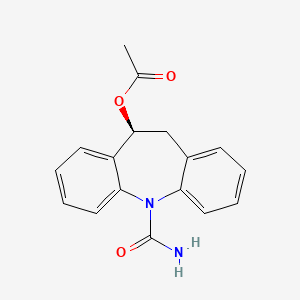

Eslicarbazepine Acetate

Description

This compound (ESL) is an anticonvulsant medication approved for use in Europe, the United States and Canada as an adjunctive therapy for partial-onset seizures that are not adequately controlled with conventional therapy. This compound is a prodrug that is rapidly converted to eslicarbazepine, the primary active metabolite in the body. Eslicarbazepine's mechanism of action is not well understood, but it is known that it does exert anticonvulsant activity by inhibiting repeated neuronal firing and stabilizing the inactivated state of voltage-gated sodium channels, thus preventing their return to the activated state during which seizure activity can occur. this compound is marketed as Aptiom in North America and Zebinix or Exalief in Europe. It is available in 200, 400, 600, or 800mg tablets that are taken once daily, with or without food. This compound is associated with numerous side effects including dizziness, drowsiness, nausea, vomiting, diarrhea, headache, aphasia, lack of concentration, psychomotor retardation, speech disturbances, ataxia, depression and hyponatremia. It is recommended that patients taking this compound be monitored for suicidality.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2009 and is indicated for seizure and epilepsy and has 8 investigational indications.

See also: Eslicarbazepine (has active moiety).

Properties

IUPAC Name |

[(5S)-11-carbamoyl-5,6-dihydrobenzo[b][1]benzazepin-5-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-11(20)22-16-10-12-6-2-4-8-14(12)19(17(18)21)15-9-5-3-7-13(15)16/h2-9,16H,10H2,1H3,(H2,18,21)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIALRBLEEWJACW-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2=CC=CC=C2N(C3=CC=CC=C13)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC2=CC=CC=C2N(C3=CC=CC=C13)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90178308 | |

| Record name | Eslicarbazepine acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Water solubility of eslicarbazepine acetate is low at less than 1 mg/mL including at different pH values. Its main metabolite eslicarbazepine has a greater water solubility of 4.2 mg/mL. | |

| Record name | Eslicarbazepine acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09119 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

236395-14-5 | |

| Record name | Eslicarbazepine acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=236395-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eslicarbazepine acetate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0236395145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eslicarbazepine acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09119 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Eslicarbazepine acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-(-)-10-Acetoxy-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESLICARBAZEPINE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BEA68ZVB2K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Deep Dive into the Electrophysiological Interplay of Eslicarbazepine Acetate with Voltage-Gated Sodium Channels

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical document provides a comprehensive analysis of the mechanism of action of eslicarbazepine (B1671253) acetate (B1210297) (ESL), a third-generation antiepileptic drug, with a specific focus on its interaction with voltage-gated sodium channels (VGSCs). ESL, through its primary active metabolite eslicarbazepine (S-licarbazepine), exhibits a distinct electrophysiological profile that differentiates it from its predecessors, carbamazepine (B1668303) and oxcarbazepine (B1677851). This guide synthesizes key quantitative data, details experimental methodologies, and visually represents the underlying molecular interactions and experimental workflows.

Eslicarbazepine acetate is a prodrug that undergoes rapid and extensive first-pass metabolism to its active metabolite, eslicarbazepine, which is primarily responsible for its anticonvulsant effects.[1][2] The principal mechanism of action is the inhibition of VGSCs, which are crucial for the initiation and propagation of action potentials in neurons.[1][3] By modulating the activity of these channels, eslicarbazepine effectively reduces neuronal hyperexcitability, a hallmark of epileptic seizures.[1]

A key feature of eslicarbazepine's action is its preferential interaction with the inactivated state of VGSCs.[4][5][6] This state-dependent binding leads to a stabilization of the inactivated channel, making it less available to open in response to depolarization.[1][3] This mechanism contributes to the selective inhibition of rapidly firing neurons, which are characteristic of seizure activity, while having a lesser effect on neurons firing at normal physiological frequencies.[5][7]

Notably, eslicarbazepine distinguishes itself from carbamazepine and oxcarbazepine by its pronounced effect on the slow inactivation of VGSCs.[4][7][8] It significantly enhances slow inactivation, a process involving a more gradual and sustained conformational change in the channel pore that contributes to the regulation of neuronal excitability.[7] In contrast, carbamazepine and oxcarbazepine primarily affect the fast inactivation pathway.[4][7] This differential action on slow inactivation is believed to contribute to eslicarbazepine's efficacy and tolerability profile.[1]

Quantitative Analysis of Eslicarbazepine's Effects on VGSC Kinetics

The following tables summarize the quantitative data from various electrophysiological studies, providing a comparative overview of the effects of eslicarbazepine and related compounds on the kinetic properties of voltage-gated sodium channels.

Table 1: Effect of this compound and S-Licarbazepine on Na+ Current Characteristics in MDA-MB-231 and HEK-Nav1.5 Cells

| Parameter | Cell Line | Control | This compound (300 µM) | P-value |

| Time to Peak Current (Tp, ms) | MDA-MB-231 | 2.1 ± 0.2 | 1.9 ± 0.2 | < 0.01 |

| Transient Na+ Current Inhibition (%) | MDA-MB-231 (Vh = -120 mV) | - | 49.6 ± 3.2 | < 0.001 |

| Transient Na+ Current Inhibition (%) | MDA-MB-231 (Vh = -80 mV) | - | 79.5 ± 4.5 | < 0.001 |

| Recovery from Fast Inactivation (τr, ms) | MDA-MB-231 | 6.0 ± 0.5 | 8.7 ± 0.7 | < 0.05 |

Data adapted from patch-clamp experiments on MDA-MB-231 and HEK-Nav1.5 cells.[9][10]

Table 2: Comparative Effects of Antiepileptic Drugs on Fast and Slow Inactivation of VGSCs in N1E-115 Neuroblastoma Cells (at 250 µM)

| Drug | Shift in V0.5 of Fast Inactivation (mV) | Effect on Recovery from Fast Inactivation | Shift in V0.5 of Slow Inactivation (mV) | Affinity Ratio (Slow Inactivated vs. Resting State) |

| Eslicarbazepine | No significant influence | Similar to control | -31.2 | 5.9 |

| Lacosamide (B1674222) (LCM) | -4.8 | Similar to control | -53.3 | 10.4 |

| Carbamazepine (CBZ) | -12.0 | Required longer pulses to recover | -4.6 | 1.7 |

| Oxcarbazepine (OXC) | -16.6 | Required longer pulses to recover | -28.1 | 1.8 |

This table summarizes the differential effects of eslicarbazepine and other antiepileptic drugs on the fast and slow inactivation states of VGSCs.[11][12]

Table 3: Comparative Effects on Slow Inactivation of human Nav1.3 Channels (at 250 µmol/L)

| Drug | Reduction in Time Constant for Entering Slow Inactivation | Shift in Voltage Dependence of Slow Inactivation (V0.5, mV) | Affinity Ratio (Slow Inactivated vs. Resting State) |

| Eslicarbazepine | Yes (from 20.29s to 14.02s) | -14.40 | 2.6 |

| Lacosamide (LCM) | Yes (from 20.29s to 10.91s) | -16.90 | 4.8 |

| Carbamazepine (CBZ) | No | -4.64 | 1.6 |

| Oxcarbazepine (OXC) | No | -1.99 | 2.0 |

This data highlights the distinct effects of eslicarbazepine and lacosamide on the kinetics and voltage dependence of slow inactivation of human Nav1.3 channels compared to carbamazepine and oxcarbazepine.[13]

Experimental Protocols

The data presented in this guide were primarily obtained using the whole-cell patch-clamp technique, a gold-standard method for studying ion channel electrophysiology.

Cell Preparations

-

N1E-115 mouse neuroblastoma cells: These cells endogenously express several neuronal VGSC subtypes, including Nav1.1, Nav1.2, Nav1.3, Nav1.6, and Nav1.7, making them a suitable model for studying the general effects on neuronal sodium channels.[9][10]

-

MDA-MB-231 metastatic breast carcinoma cells: These cells endogenously express the "neonatal" splice variant of the Nav1.5 cardiac sodium channel.[9]

-

HEK-293 cells stably over-expressing the "adult" Nav1.5 splice variant: This system allows for the specific investigation of the drug's effect on the adult cardiac sodium channel isoform.[9]

-

Acutely isolated CA1 neurons from hippocampal slices: This preparation from wild-type and genetically modified mice allows for the study of drug effects on native neuronal channels in a more physiologically relevant context.[14]

-

Dissociated granule cells from the human hippocampus: Tissue obtained from patients with therapy-refractory epilepsy provides a clinically relevant model to assess drug action.[13]

Whole-Cell Patch-Clamp Electrophysiology

-

Recording Solutions:

-

Extracellular Solution (for HEK-293 cells expressing Nav1.5): Comprised (in mM): 60 NaCl, 84 Choline Cl, 5.4 KCl, 1 MgCl2, 2.5 CaCl2, 5.6 D-glucose, and 5 HEPES (pH adjusted to 7.2 with NaOH). The reduced sodium concentration helps to manage the large currents from overexpressed channels.[9]

-

Intracellular Solution: Typically contained (in mM): 5 NaCl, 145 CsCl, 2 MgCl2, 1 CaCl2, 10 HEPES, 11 EGTA (pH adjusted to 7.4 with CsOH). Cesium is used to block potassium channels, isolating the sodium currents.[9]

-

-

Voltage-Clamp Protocols:

-

Voltage-Dependence of Activation: Cells were held at a hyperpolarized potential (e.g., -120 mV) and then subjected to a series of depolarizing test pulses in incremental voltage steps (e.g., 10 mV steps between -120 mV and +30 mV).[9]

-

Voltage-Dependence of Steady-State Inactivation: To assess fast inactivation, cells were held at a hyperpolarized potential (-120 mV) and then subjected to a series of conditioning prepulses of varying voltages before a standard test pulse to elicit sodium currents.[9] For slow inactivation, much longer conditioning prepulses (on the order of seconds) are used.

-

Recovery from Inactivation: A two-pulse protocol was employed. A conditioning pulse was used to inactivate the channels, followed by a variable recovery interval at a hyperpolarized potential, and then a test pulse to measure the fraction of recovered channels.[10]

-

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the key molecular interactions and the experimental workflow employed in the study of eslicarbazepine's mechanism of action.

Caption: Interaction of Eslicarbazepine with VGSC states.

Caption: Whole-cell patch-clamp experimental workflow.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Update on the role of this compound in the treatment of partial-onset epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Clinical utility of eslicarbazepine: current evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound: A New Improvement on a Classic Drug Family for the Treatment of Partial-Onset Seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inhibitory Effect of this compound and S-Licarbazepine on Nav1.5 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Inhibitory Effect of this compound and S-Licarbazepine on Nav1.5 Channels [frontiersin.org]

- 11. Eslicarbazepine and the enhancement of slow inactivation of voltage-gated sodium channels: a comparison with carbamazepine, oxcarbazepine and lacosamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. SLOW-AND-FAST-INACTIVATION-OF-VOLTAGE-GATED-SODIUM-CHANNELS-BY-ESLICARBAZEPINE--CARBAMAZEPINE--OXCARBAZEPINE-AND-LACOSAMIDE [aesnet.org]

- 13. This compound for the treatment of focal epilepsy: an update on its proposed mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The effects of eslicarbazepine on persistent Na⁺ current and the role of the Na⁺ channel β subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

Eslicarbazepine Acetate: A Technical Guide to Synthesis and Chiral Purification

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eslicarbazepine (B1671253) acetate (B1210297), a third-generation antiepileptic drug, is a prodrug of eslicarbazepine. Its efficacy is intrinsically linked to its stereochemistry, with the (S)-enantiomer being the active therapeutic agent. Consequently, the stereoselective synthesis and rigorous chiral purification of eslicarbazepine acetate are of paramount importance in pharmaceutical manufacturing. This technical guide provides a comprehensive overview of the prevalent synthetic routes and chiral purification methodologies for this compound. It details experimental protocols for key synthetic and purification steps, presents quantitative data in a comparative format, and includes graphical representations of the synthetic and purification workflows to facilitate a deeper understanding of the processes involved.

Introduction

This compound, chemically known as (S)-(-)-10-acetoxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide, is a voltage-gated sodium channel blocker used in the treatment of partial-onset seizures.[1] As a single-enantiomer drug, its synthesis necessitates a robust and efficient method to produce the desired (S)-enantiomer with high chiral purity. This document explores the primary strategies employed for the synthesis and chiral purification of this compound, providing detailed experimental insights and comparative data for process evaluation and development.

Synthetic Strategies for this compound

The synthesis of this compound predominantly commences from oxcarbazepine (B1677851), a readily available precursor.[2][3] The key challenge lies in the stereoselective introduction of the hydroxyl group at the C10 position, which is subsequently acetylated. Two major approaches are widely utilized:

-

Route A: Reduction of Oxcarbazepine followed by Chiral Resolution. This classical approach involves the non-selective reduction of oxcarbazepine to racemic licarbazepine, followed by the separation of the desired (S)-enantiomer.

-

Route B: Asymmetric Synthesis. This more direct approach employs a chiral catalyst to achieve the enantioselective reduction of oxcarbazepine directly to eslicarbazepine.

Route A: Reduction of Oxcarbazepine and Chiral Resolution

This synthetic pathway can be broken down into three main stages: reduction of oxcarbazepine to licarbazepine, chiral resolution of licarbazepine, and acetylation of eslicarbazepine.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eslicarbazepine Acetate (B1210297), a third-generation antiepileptic drug, undergoes rapid and extensive first-pass metabolism in humans to its primary active metabolite, Eslicarbazepine. This technical guide provides an in-depth analysis of Eslicarbazepine, focusing on its pharmacokinetic profile, the experimental methodologies used for its characterization, and its mechanism of action at the molecular level. Quantitative data are presented in structured tables for clarity, and key processes are visualized through detailed diagrams to facilitate a comprehensive understanding for research and development professionals in the field of neurology and pharmacology.

Introduction

Eslicarbazepine Acetate is a prodrug designed for the treatment of partial-onset seizures. Its therapeutic efficacy is primarily attributed to its conversion to the active metabolite, Eslicarbazepine ((S)-licarbazepine). This conversion is rapid and extensive, leading to high systemic exposure to Eslicarbazepine, while the parent compound is often undetectable in plasma. Understanding the metabolic pathway and the pharmacological properties of Eslicarbazepine is crucial for optimizing its clinical use and for the development of future antiepileptic therapies.

Metabolic Pathway of this compound

This compound is hydrolyzed to Eslicarbazepine, which is responsible for the majority of the drug's pharmacological activity. Further metabolism leads to the formation of minor active metabolites, (R)-licarbazepine and oxcarbazepine, which constitute a small fraction of the total systemic exposure. The primary route of elimination for Eslicarbazepine and its metabolites is renal excretion, with a significant portion excreted as glucuronide conjugates.

Metabolic pathway of this compound.

Pharmacokinetic Profile of Eslicarbazepine and its Metabolites

The pharmacokinetic profile of Eslicarbazepine is characterized by dose-proportional systemic exposure. Following oral administration of this compound, plasma concentrations of the parent drug are typically below the lower limit of quantification (50 ng/mL). The major circulating compound is the active metabolite, Eslicarbazepine.

Table 1: Steady-State Pharmacokinetic Parameters of Eslicarbazepine in Adults with Partial-Onset Seizures

| Parameter | This compound Dose | ||

| 400 mg once-daily | 800 mg once-daily | 1200 mg once-daily | |

| Cmax (µg/mL) | 9.7 | 15.5 | 23.0 |

| AUC (0-24h) (µg·h/mL) | 132.5 | 205.4 | 336.1 |

| Apparent Half-life (h) | 13 | 14 | 20 |

Data compiled from a study in adult patients with partial-onset seizures.

Table 2: Relative Systemic Exposure to this compound and its Metabolites

| Compound | Relative Systemic Exposure |

| Eslicarbazepine | ~92% |

| (R)-licarbazepine | <5% |

| Oxcarbazepine | <5% |

| Inactive Glucuronides | ~3% |

Data represents the contribution of each compound to the total systemic exposure following oral administration of this compound.

Experimental Protocols

Quantification of Eslicarbazepine and its Metabolites in Human Plasma by LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is commonly employed for the simultaneous quantification of Eslicarbazepine and its metabolites in human plasma.

Sample Preparation:

-

A simple one-step protein precipitation is utilized.

-

To a 100 µL aliquot of human plasma, 200 µL of acetonitrile (B52724) containing the internal standard (e.g., glipizide) is added.

-

The mixture is vortexed for 1 minute to precipitate plasma proteins.

-

Following centrifugation at 13,000 rpm for 10 minutes, the supernatant is collected.

-

A 10 µL aliquot of the supernatant is injected into the LC-MS/MS system.

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., Hanbon ODS-2 C18, 150 mm × 2.1 mm, 10 μm) is used for separation.

-

Mobile Phase: Isocratic elution with a mixture of 10 mM ammonium (B1175870) acetate containing 0.01% formic acid and acetonitrile (72:28, v/v).

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 30°C.

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Eslicarbazepine: m/z 255.1 → 194.1

-

Glipizide (Internal Standard): m/z 446.1 → 321.1

-

Workflow for LC-MS/MS quantification.

Mechanism of Action: Interaction with Voltage-Gated Sodium Channels

The primary mechanism of action of Eslicarbazepine is the inhibition of voltage-gated sodium channels (VGSCs). Unlike older antiepileptic drugs that primarily affect the fast inactivation of these channels, Eslicarbazepine preferentially enhances their slow inactivation. This leads to a stabilization of the inactivated state of the channel, thereby reducing the repetitive firing of neurons that is characteristic of epileptic seizures.

This selective action on slow inactivation is thought to contribute to its efficacy and favorable tolerability profile. The affinity of Eslicarbazepine for the slow inactivated state of VGSCs is significantly higher than for the resting state, suggesting a targeted action on hyperexcitable neurons.

Eslicarbazepine's effect on VGSC states.

Conclusion

Eslicarbazepine is the cornerstone of the therapeutic activity of this compound. Its favorable pharmacokinetic profile, characterized by rapid formation from the parent prodrug and dose-proportional exposure, combined with its selective mechanism of action on the slow inactivation of voltage-gated sodium channels, underscores its importance in the management of epilepsy. The detailed methodologies and data presented in this guide provide a solid foundation for further research and development in the field of antiepileptic drug discovery.

Pharmacological Profile of Eslicarbazepine Acetate and Its Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of eslicarbazepine (B1671253) acetate (B1210297) (ESL), a third-generation antiepileptic drug, and its primary active metabolite, eslicarbazepine. The document details its mechanism of action, pharmacokinetic and pharmacodynamic properties, clinical efficacy, and the experimental methodologies used to elucidate these characteristics.

Introduction

Eslicarbazepine acetate (Aptiom®, Zebinix®) is a once-daily oral antiepileptic drug approved for the treatment of partial-onset seizures.[1][2][3] It is a prodrug that is rapidly and extensively metabolized to its active metabolite, eslicarbazepine, which is responsible for its pharmacological effects.[4] Structurally related to carbamazepine (B1668303) and oxcarbazepine, ESL offers a distinct metabolic pathway that avoids the formation of toxic epoxide metabolites associated with carbamazepine.[4] This guide synthesizes the current understanding of ESL's pharmacology, providing a technical resource for the scientific community.

Mechanism of Action

The primary mechanism of action of eslicarbazepine is the inhibition of voltage-gated sodium channels (VGSCs).[5] Unlike first and second-generation dibenzazepine (B1670418) carboxamides, eslicarbazepine exhibits a higher affinity for the slow-inactivated state of VGSCs compared to the resting state.[5] This selective binding stabilizes the inactivated state of the channel, reducing the number of channels available to open and thereby suppressing the sustained high-frequency neuronal firing that is characteristic of seizures. This targeted action on rapidly firing neurons is thought to contribute to its efficacy with a favorable tolerability profile.

dot

References

- 1. Safety Profile of this compound as Add-On Therapy in Adults with Refractory Focal-Onset Seizures: From Clinical Studies to 6 Years of Post-Marketing Experience - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review of the efficacy and safety of this compound in the management of partial-onset seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Update on treatment of partial onset epilepsy: role of eslicarbazepine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and drug interactions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound in the treatment of adults with partial-onset epilepsy: an evidence-based review of efficacy, safety and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of Eslicarbazepine Acetate's Interaction with Voltage-Gated Sodium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in silico modeling of Eslicarbazepine Acetate (B1210297) (ESL) binding to its primary target, the voltage-gated sodium channels (VGSCs). ESL is a once-daily antiepileptic drug used in the treatment of partial-onset seizures. It acts as a prodrug, rapidly and extensively metabolized to its active metabolite, S-licarbazepine, which is responsible for its pharmacological effect. The primary mechanism of action of S-licarbazepine is the blockade of VGSCs, preferentially by enhancing their slow inactivation, a mechanism that distinguishes it from older sodium channel blockers like carbamazepine.[1] This guide summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of the underlying molecular interactions and workflows.

Quantitative Analysis of S-licarbazepine Interaction with Sodium Channel Isoforms

The interaction of S-licarbazepine with various VGSC isoforms has been characterized primarily through electrophysiological studies. While detailed in silico binding energy calculations for S-licarbazepine are not widely published, the available data from electrophysiological assays provide valuable quantitative insights into its inhibitory activity.

| Drug/Metabolite | Channel Isoform(s) | Cell Line | Parameter | Value | Reference |

| S-licarbazepine | Nav1.1, Nav1.2, Nav1.3, Nav1.6, Nav1.7 | N1E-115 neuroblastoma | IC50 (for use-dependent block) | ~100 µM | (Hebeisen et al., 2015) |

| S-licarbazepine | Nav1.3 | CHO | IC50 (inactivated state) | 16 µM | [1] |

| S-licarbazepine | Nav1.7 | CHO | IC50 (inactivated state) | 14 µM | [1] |

| S-licarbazepine | Nav1.8 | CHO | IC50 (inactivated state) | 16 µM | [1] |

| Eslicarbazepine Acetate | Nav1.5 | HEK-293 | % Inhibition (at 300 µM, Vh -80mV) | 90.5 ± 2.8% | [2] |

| S-licarbazepine | Nav1.5 | HEK-293 | % Inhibition (at 300 µM, Vh -80mV) | 74.0 ± 4.2% | [2] |

Table 1: Inhibitory Concentrations of S-licarbazepine and this compound on Various Sodium Channel Isoforms. This table summarizes the half-maximal inhibitory concentrations (IC50) and percentage of inhibition for the active metabolite S-licarbazepine and the prodrug this compound on different voltage-gated sodium channel isoforms.

| Drug/Metabolite | Channel Isoform(s) | Cell Line | Parameter | Voltage Shift (mV) | Reference |

| S-licarbazepine | Nav1.1, Nav1.2, Nav1.3, Nav1.6, Nav1.7 | N1E-115 neuroblastoma | V1/2 of slow inactivation | -31.2 | [1] |

| This compound | Nav1.5 | HEK-293 | V1/2 of fast inactivation | -10.5 | [2] |

| S-licarbazepine | Nav1.5 | HEK-293 | V1/2 of fast inactivation | -8.6 | [2] |

Table 2: Effect of S-licarbazepine and this compound on the Voltage-Dependence of Sodium Channel Inactivation. This table presents the shift in the half-maximal voltage (V1/2) of inactivation for different sodium channel isoforms in the presence of S-licarbazepine and its prodrug. A negative shift indicates that the channels are more likely to be in the inactivated state at more hyperpolarized potentials.

Proposed Binding Site of S-licarbazepine on Nav1.2

| Domain | Segment | Amino Acid Residue |

| I | S6 | I405 |

| III | S6 | F1453 |

| III | S6 | Y1460 |

| IV | S6 | F1764 |

| IV | S6 | Y1771 |

Table 3: Proposed Interacting Amino Acid Residues of S-licarbazepine in the Nav1.2 Channel Pore. This table lists the amino acid residues within the pore-forming S6 segments of domains I, III, and IV of the Nav1.2 channel that are proposed to form the binding pocket for S-licarbazepine.

Experimental Protocols

Electrophysiology (Whole-Cell Patch Clamp)

The quantitative data presented in Tables 1 and 2 are typically acquired using the whole-cell patch-clamp technique. This method allows for the recording of ionic currents across the membrane of a single cell, providing precise measurements of drug effects on ion channel function.

A Representative Protocol:

-

Cell Culture: Human Embryonic Kidney (HEK-293) cells or Chinese Hamster Ovary (CHO) cells are stably transfected with the cDNA encoding the specific human Nav isoform of interest (e.g., Nav1.2, Nav1.5). Cells are cultured in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C and 5% CO2.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 1 EGTA; pH adjusted to 7.2 with CsOH. Cesium is used to block potassium channels.

-

-

Recording:

-

Glass micropipettes with a resistance of 2-4 MΩ are filled with the internal solution and used to form a high-resistance seal (>1 GΩ) with the cell membrane.

-

The membrane patch is then ruptured to achieve the whole-cell configuration.

-

Voltage-clamp recordings are performed using an appropriate amplifier and data acquisition system (e.g., Axopatch 200B and pCLAMP software).

-

Series resistance is compensated by >80%.

-

-

Voltage Protocols:

-

Current-Voltage (I-V) Relationship: Cells are held at a holding potential of -120 mV and depolarizing steps are applied in 5 or 10 mV increments to elicit sodium currents.

-

Steady-State Inactivation: From a holding potential of -120 mV, a series of conditioning pre-pulses of varying voltages are applied for a prolonged duration (e.g., 500 ms) before a test pulse to a constant voltage (e.g., -10 mV) to determine the fraction of available channels.

-

Recovery from Inactivation: A two-pulse protocol is used where a conditioning pulse inactivates the channels, followed by a variable recovery interval at a hyperpolarized potential before a second test pulse is applied.

-

-

Drug Application: S-licarbazepine is dissolved in DMSO to create a stock solution and then diluted to the final desired concentration in the external solution. The drug-containing solution is perfused onto the recorded cell.

In Silico Modeling (Representative Protocol)

While a specific, detailed published protocol for S-licarbazepine is unavailable, the following represents a standard and robust methodology for conducting molecular docking and dynamics simulations for a small molecule ligand like S-licarbazepine with a voltage-gated sodium channel.

-

Homology Modeling of the Sodium Channel:

-

As high-resolution crystal structures of all human Nav isoforms in all conformational states are not always available, homology modeling is often the first step.

-

The amino acid sequence of the target human Nav isoform (e.g., Nav1.2) is obtained from a protein database (e.g., UniProt).

-

A suitable template structure with high sequence identity, typically a cryo-EM structure of a related mammalian Nav channel (e.g., human Nav1.4, Nav1.5, or Nav1.7), is identified from the Protein Data Bank (PDB).

-

Modeling software such as MODELLER or SWISS-MODEL is used to generate a three-dimensional model of the target channel based on the template structure. The model is then validated for its stereochemical quality using tools like PROCHECK and Ramachandran plots.

-

-

Ligand and Protein Preparation:

-

The 3D structure of S-licarbazepine is obtained from a chemical database (e.g., PubChem) or built using molecular modeling software.

-

The ligand structure is optimized, and partial charges are assigned using a suitable force field (e.g., Gasteiger charges).

-

The homology model of the Nav channel is prepared by adding hydrogen atoms, assigning protonation states to titratable residues at physiological pH, and performing energy minimization to relieve any steric clashes using a molecular mechanics force field like AMBER or CHARMM.

-

-

Molecular Docking:

-

The putative binding site within the channel pore is defined. This can be guided by mutagenesis data or the known binding sites of similar drugs. For S-licarbazepine, this would likely be centered around the residues listed in Table 3.

-

A docking grid is generated around the defined binding site.

-

Docking simulations are performed using software like AutoDock Vina or Glide. The program samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.

-

The resulting docked poses are clustered and ranked. The pose with the lowest binding energy is typically selected for further analysis.

-

-

Molecular Dynamics (MD) Simulation:

-

The top-ranked docked complex of the Nav channel and S-licarbazepine is embedded in a lipid bilayer (e.g., POPC) and solvated with water and ions to mimic a physiological environment.

-

MD simulations are performed using software like GROMACS, AMBER, or NAMD with a suitable force field (e.g., CHARMM36m for the protein and lipids, and a compatible force field for the ligand).

-

The system is first minimized and then gradually heated and equilibrated.

-

A production run of several hundred nanoseconds is then performed to simulate the dynamic behavior of the complex over time.

-

-

Analysis:

-

The stability of the protein-ligand complex is assessed by analyzing the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation time.

-

The specific interactions between S-licarbazepine and the channel residues (e.g., hydrogen bonds, hydrophobic interactions) are analyzed.

-

Binding free energy calculations (e.g., using MM/PBSA or MM/GBSA methods) can be performed on the MD trajectory to obtain a more accurate estimate of the binding affinity.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of this compound's mechanism of action and the in silico modeling workflow.

References

A Technical Guide to the Prodrug Activation and Metabolic Pathways of Eslicarbazepine Acetate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the activation and metabolic fate of eslicarbazepine (B1671253) acetate (B1210297) (ESL), a third-generation antiepileptic drug. The following sections detail the conversion of this prodrug to its active metabolite, the subsequent enzymatic pathways involved in its biotransformation, and the methodologies employed to elucidate these processes.

Prodrug Activation: A Rapid and Stereoselective Conversion

Eslicarbazepine acetate is a prodrug that undergoes rapid and extensive first-pass metabolism to its pharmacologically active metabolite, eslicarbazepine.[1][2][3][4][5][6][7] This bioactivation is a crucial step in its mechanism of action.

The primary activation pathway involves hydrolysis, a process facilitated by hydrolytic enzymes in the liver.[1][8] This conversion is highly stereoselective, yielding predominantly the (S)-enantiomer, eslicarbazepine (also known as S-licarbazepine), which accounts for approximately 95% of the circulating active metabolites.[8][9] The parent compound, this compound, is generally undetectable in plasma following oral administration, indicating the efficiency of this initial metabolic step.[2][10]

Metabolic Pathways of Eslicarbazepine

Following its formation, eslicarbazepine is further metabolized through Phase II conjugation reactions, primarily glucuronidation. This process renders the molecule more water-soluble, facilitating its renal excretion.[11] Unlike older antiepileptic drugs such as carbamazepine (B1668303), this compound has minimal interaction with the cytochrome P450 (CYP450) enzyme system, which reduces the potential for drug-drug interactions.[1][11] In vitro studies using human liver microsomes have shown no significant inhibitory effects on major CYP isoforms like CYP1A2, CYP2A6, CYP2B6, CYP2D6, CYP2E1, and CYP3A4, with only a moderate inhibitory effect on CYP2C19.[11]

Major Pathway: Glucuronidation

The principal metabolic pathway for eslicarbazepine is conjugation with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs).[11] Studies with human liver microsomes and recombinant human UGTs have identified several isoforms involved in this process, including UGT1A4, UGT1A9, UGT2B4, UGT2B7, and UGT2B17.[11] Among these, UGT2B4 exhibits the highest affinity for eslicarbazepine conjugation.[11] The resulting eslicarbazepine glucuronide is an inactive metabolite that is readily excreted in the urine.[2]

Minor Metabolic Pathways

In addition to glucuronidation, eslicarbazepine can undergo minor metabolic transformations. These pathways result in the formation of small quantities of (R)-licarbazepine and oxcarbazepine (B1677851).[2][4] Systemic exposure to these minor metabolites is significantly lower than that of eslicarbazepine, with (R)-licarbazepine and oxcarbazepine accounting for approximately 5% and 1% of systemic exposure, respectively.[2]

Quantitative Data Summary

The pharmacokinetic parameters of eslicarbazepine have been well-characterized in healthy volunteers and patients with epilepsy. The following tables summarize key quantitative data.

Table 1: Steady-State Pharmacokinetic Parameters of Eslicarbazepine in Patients with Partial-Onset Seizures [10]

| Dose (once daily) | Cmax (μg/mL) | AUC(0-24) (μg·h/mL) | t1/2 (h) |

| 400 mg | 9.7 | 132.5 | 13 |

| 800 mg | 15.5 | 205.4 | 14 |

| 1200 mg | 23.0 | 336.1 | 20 |

Table 2: Enzyme Kinetics of Eslicarbazepine Glucuronidation by Human Liver Microsomes (HLM) and Recombinant UGTs [11]

| Enzyme Source | Condition | Apparent Km (μM) |

| HLM | Without BSA | 349.7 ± 74.3 |

| HLM | With BSA | 412.2 ± 63.8 |

| UGT2B4 | Without BSA | 157.0 ± 31.2 |

| UGT2B4 | With BSA | 28.7 ± 10.1 |

| UGT1A9 | Without BSA | >1000 |

| UGT2B17 | Without BSA | 524.2 ± 195.9 |

BSA: Bovine Serum Albumin

Experimental Protocols

The investigation of this compound metabolism relies on a combination of in vitro and in vivo studies, employing advanced analytical techniques.

In Vitro Metabolism Studies using Human Liver Microsomes (HLM)

-

Objective: To identify the metabolic pathways and enzymes involved in the biotransformation of this compound.

-

Methodology:

-

Incubation: this compound is incubated with pooled human liver microsomes. The incubation mixture typically contains a buffer system (e.g., Tris-HCl), magnesium chloride, and the cofactor uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA) to facilitate glucuronidation.

-

Reaction Termination: The reaction is stopped at various time points by adding a quenching solvent, such as acetonitrile (B52724) or methanol, which also serves to precipitate proteins.

-

Sample Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent drug and its metabolites.[10]

-

-

Experimental Workflow:

Quantification of Eslicarbazepine and its Metabolites in Human Plasma

-

Objective: To determine the pharmacokinetic profile of eslicarbazepine and its metabolites in clinical studies.

-

Methodology:

-

Sample Collection: Blood samples are collected from subjects at various time points following oral administration of this compound. Plasma is separated by centrifugation.

-

Sample Preparation: A protein precipitation extraction method is commonly used. An internal standard is added to the plasma sample, followed by a precipitating solvent like acetonitrile. After vortexing and centrifugation, the supernatant is collected.[1][2]

-

Chromatographic Separation: The extract is injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system. A reverse-phase C18 column is typically used for separation. The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate or formic acid in water) and an organic solvent (e.g., acetonitrile and/or methanol).[2][12]

-

Detection: Detection is achieved using ultraviolet (UV) detection or, for higher sensitivity and specificity, tandem mass spectrometry (MS/MS).[2][12] For chiral separation of S-licarbazepine and R-licarbazepine, a chiral stationary phase is employed.[3]

-

Conclusion

This compound's metabolic profile is characterized by a rapid and stereoselective activation to its active moiety, eslicarbazepine, followed by efficient inactivation primarily through glucuronidation. Its minimal reliance on the CYP450 system contributes to a favorable drug-drug interaction profile. The well-defined pharmacokinetic and metabolic pathways, elucidated through rigorous experimental methodologies, provide a solid foundation for its clinical use in the management of epilepsy.

References

- 1. The pharmacokinetic, safety, and tolerability profiles of this compound are comparable between Korean and White subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and validation of a specific and sensitive LC-MS/MS method for determination of eslicarbazepine in human plasma and its clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enantioselective assay for therapeutic drug monitoring of this compound: no interference with carbamazepine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US20170305860A1 - Process for the preparation of eslicarbazepine and this compound - Google Patents [patents.google.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. criver.com [criver.com]

- 7. Detection of Total UDP-Glucuronosyltransferase (UGT) Activity in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. researchgate.net [researchgate.net]

- 10. Identification of metabolic pathways involved in the biotransformation of this compound using UPLC-MS/MS, human microsomal enzymes and <i>in silico</i> studies - Journal of King Saud University - Science [jksus.org]

- 11. Hepatic UDP-glucuronosyltransferase is responsible for eslicarbazepine glucuronidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development and validation of an HPLC-UV method for the simultaneous quantification of carbamazepine, oxcarbazepine, this compound and their main metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Eslicarbazepine Acetate: A Technical Guide to Solubility and Handling for In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Eslicarbazepine (B1671253) Acetate (B1210297) (ESL) in Dimethyl Sulfoxide (DMSO) and aqueous buffers. It offers detailed protocols for the preparation of stock and working solutions essential for accurate and reproducible in vitro experimentation. Furthermore, this document outlines the compound's primary mechanism of action through a biochemical signaling pathway diagram.

Solubility Profile

Eslicarbazepine Acetate is a crystalline powder characterized by high solubility in organic solvents like DMSO and practical insolubility in aqueous solutions.[1][2] This property necessitates the use of a solvent-based stock solution for the preparation of working concentrations in aqueous cell culture media or assay buffers. It is crucial to use fresh, anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can reduce the solubility of the compound.[1]

Quantitative Solubility Data

The solubility of this compound in various solvents is summarized below. Data is compiled from multiple supplier technical datasheets. It is important to note the variability between sources, which may be attributed to differences in experimental conditions or purity of the compound.

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Source |

| DMSO | ≥ 100 mg/mL | ≥ 337.47 mM | [3] |

| DMSO | 59 mg/mL | 199.1 mM | [1] |

| Ethanol | 11 mg/mL | 37.12 mM | [1] |

| Water | Insoluble | Insoluble | [1] |

Note: The molecular weight of this compound is 296.32 g/mol .

Experimental Protocols for In Vitro Assays

Accurate preparation of this compound solutions is critical for obtaining reliable data in in vitro assays. The following protocols provide a generalized workflow for creating stock and working solutions.

Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution, which can be aliquoted and stored for future use.

Materials:

-

This compound powder

-

Anhydrous, sterile DMSO

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance and vortex mixer

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile tube.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target high concentration (e.g., 100 mM).

-

Dissolution: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming in a water bath (≤ 37°C) may be applied if necessary, but observe for any signs of degradation.

-

Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile tubes. Store the aliquots at -20°C or -80°C for long-term stability.[4] Avoid repeated freeze-thaw cycles.

Preparation of Aqueous Working Solutions

This protocol details the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium to achieve the final desired experimental concentration.

Key Consideration: DMSO Toxicity High concentrations of DMSO can be toxic to cells.[5] It is imperative to ensure the final concentration of DMSO in the in vitro assay is low enough to not interfere with the experimental results. A general guideline is to keep the final DMSO concentration at or below 0.5%, with many studies recommending 0.1% or lower for sensitive cell lines or long-term incubation.[6] Researchers should perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for their specific cell line and assay duration.

Procedure:

-

Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

-

Intermediate Dilution (Optional but Recommended): To avoid precipitation, perform a serial or intermediate dilution of the stock solution in the final aqueous buffer or medium. For example, dilute the 100 mM stock 1:10 in media to create a 10 mM intermediate solution.

-

Final Dilution: Add the appropriate volume of the stock or intermediate solution to the final volume of cell culture medium or assay buffer to reach the desired working concentration. For instance, to achieve a 100 µM working solution with a 0.1% final DMSO concentration, add 1 µL of a 100 mM stock solution to 999 µL of medium.[7]

-

Mixing: Mix the working solution thoroughly by gentle pipetting or inversion before adding it to the cells or assay plate.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for preparing this compound solutions for in vitro experiments.

Caption: A logical workflow for preparing ESL stock and working solutions.

Mechanism of Action

This compound is a prodrug that is rapidly metabolized to its active form, eslicarbazepine.[8] The primary mechanism of action of eslicarbazepine is the inhibition of voltage-gated sodium channels (VGSCs).[9] It selectively binds to the slow-inactivated state of these channels, which stabilizes them and prevents their return to the resting, activatable state.[10] This action reduces neuronal hyperexcitability and limits the repetitive firing of neurons that underlies seizure activity.[8]

Signaling Pathway Diagram

The diagram below illustrates the interaction of eslicarbazepine with voltage-gated sodium channels at the neuronal membrane.

Caption: Mechanism of Eslicarbazepine's action on sodium channels.

References

- 1. selleckchem.com [selleckchem.com]

- 2. In vitro and in vivo anti-epileptic efficacy of this compound in a mouse model of KCNQ2-related self-limited epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.cn [medchemexpress.cn]

- 5. lifetein.com [lifetein.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. rfppl.co.in [rfppl.co.in]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. benchchem.com [benchchem.com]

The Chemical Stability and Degradation Profile of Eslicarbazepine Acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and degradation profile of Eslicarbazepine Acetate (B1210297) (ESA) under various stress conditions. The information presented herein is crucial for understanding the intrinsic stability of the drug substance, identifying potential degradation products, and developing robust stability-indicating analytical methods as mandated by regulatory bodies such as the International Conference on Harmonisation (ICH).

Executive Summary

Eslicarbazepine Acetate, a third-generation antiepileptic drug, demonstrates varying stability under different stress conditions. Forced degradation studies reveal that ESA is particularly susceptible to degradation under alkaline and, to a lesser extent, acidic, oxidative, and thermal stress. It exhibits relative stability under neutral hydrolytic and photolytic conditions. The primary degradation pathway involves the hydrolysis of the acetate group, leading to the formation of 10-hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxylic acid, particularly under alkaline conditions. This guide summarizes the quantitative degradation data, details the experimental protocols for stress testing, and provides visual representations of the degradation pathway and experimental workflow.

Quantitative Degradation Data

The following tables summarize the quantitative data from forced degradation studies on this compound, providing a comparative look at its stability under various stress conditions.

Table 1: Summary of this compound Degradation under Stress Conditions

| Stress Condition | Reagent/Parameters | Duration | Temperature | % Degradation / % Recovery | Number of Degradants | Analytical Method | Reference |

| Acid Hydrolysis | 1 M HCl | 4 hours | 80°C | 9.88% degradation (90.12% recovery) | 2 | HPTLC | |

| 2 N HCl | 15 minutes | 60°C (reflux) | No degradation | - | UPLC | [1] | |

| 5 N HCl | 24 hours | 60°C (reflux) | No degradation | - | UPLC | [1] | |

| 0.5 N HCl | 48 hours | Room Temp | Significant degradation | - | RP-HPLC | [2][3] | |

| Alkaline Hydrolysis | 0.1 M NaOH | 4 hours | 80°C | 11.28% degradation (88.72% recovery) | 3 | HPTLC | |

| 0.001 N NaOH | 15 minutes | 60°C (reflux) | Significant degradation | 1 | UPLC | [1][4] | |

| 0.5 N NaOH | 48 hours | Room Temp | High degradation | - | RP-HPLC | ||

| Neutral Hydrolysis | HPLC grade water | 48 hours | 60°C (reflux) | Stable | - | UPLC | [1][4] |

| Water | - | - | Significant degradation | - | RP-HPLC | [2][3] | |

| Oxidative Degradation | 5% v/v H₂O₂ | - | - | 7.76% degradation (92.24% recovery) | 3 | HPTLC | |

| 30% H₂O₂ | 24 hours | 60°C (reflux) | Stable | - | UPLC | [1][4] | |

| 3.0% H₂O₂ | 48 hours | - | Significant degradation | - | RP-HPLC | [2][3] | |

| Thermal Degradation | Dry heat | 2 hours | 80°C | 4.77% degradation (95.23% recovery) | 2 | HPTLC | |

| Dry heat | 10 days | 100°C | Stable | - | UPLC | [4] | |

| Heat | 48 hours | 80°C | - | - | RP-HPLC | ||

| Photolytic Degradation | Sunlight | 48 hours (daytime) | Ambient | Slight degradation | 1 | HPTLC | |

| UV light | 48 hours | 254 nm | - | - | RP-HPLC |

Experimental Protocols

The following are detailed methodologies for the key stress testing experiments performed on this compound.

Preparation of Stock Solution

A standard stock solution of this compound (1 mg/mL) is typically prepared by accurately weighing 10 mg of the drug and dissolving it in a 10 mL volumetric flask with methanol.[1][4]

Forced Degradation Studies

-

To 1 mL of the stock solution in a 10 mL volumetric flask, add 1 mL of 2 N HCl.[1]

-

Dilute the mixture to 10 mL with methanol.

-

Reflux the solution at 60°C for 15 minutes.[1]

-

Cool the solution to room temperature and neutralize it with NaOH to a pH of 7.

-

Analyze the final solution.[1] Alternative conditions reported include using 1 M HCl and refluxing at 80°C for 4 hours or using 5 N HCl and refluxing at 60°C for 24 hours.[1]

-

In a 10 mL volumetric flask, combine 1 mL of the stock solution with 1 mL of 0.001 N NaOH.[1]

-

Make up the volume to 10 mL with methanol.

-

Reflux the solution at 60°C for 15 minutes.[1]

-

After cooling to room temperature, neutralize the solution with HCl to a pH of 7.

-

Analyze the resulting solution.[1] Alternative conditions include using 0.1 M NaOH and refluxing at 80°C for 4 hours.

-

Take 1 mL of the stock solution and add 1 mL of HPLC grade water in a 10 mL volumetric flask.[1]

-

Bring the volume to 10 mL with methanol.

-

Reflux the solution at 60°C for 48 hours.[1]

-

Allow the solution to cool to room temperature before analysis.[1]

-

To a 10 mL volumetric flask, add 1 mL of the stock solution and 1 mL of 30% H₂O₂.[1]

-

Dilute to the mark with methanol.

-

Reflux the solution at 60°C for 24 hours.[1]

-

Cool the solution to room temperature and analyze.[1] An alternative reported condition is using 5% v/v H₂O₂.

-

Place the solid drug sample in a hot air oven.

-

Expose the sample to a dry heat condition of 100°C for 10 days.[4] Another condition involves exposure to 80°C for 2 hours.

-

Expose the dry powder of the drug to direct sunlight during the daytime (60,000–70,000 lux) for 48 hours.[4]

Analytical Methods

A variety of analytical techniques have been employed to analyze the degradation of this compound.

Table 2: Analytical Methods for this compound Degradation Studies

| Method | Column | Mobile Phase | Flow Rate | Detection | Reference |

| UPLC | Waters Acquity BEH C18 (150 x 2.1 mm, 1.7 µm) | Mobile Phase A: 0.01M KH₂PO₄ and Acetonitrile (90:10 v/v); Mobile Phase B: Acetonitrile, Water, and Methanol (75:5:25 v/v). Ratio of A:B was 50:50 (v/v). | 0.2 mL/min | - | [4] |

| RP-HPLC | Inertsil ODS 3V (150 x 4.6 mm, 5µm) | 0.1% Orthophosphoric acid buffer: Methanol: Acetonitrile (500:250:250 % v/v) | 1.5 mL/min | 210 nm | |

| RP-HPLC | Zorbax SB C-18 (150 mm × 4.6 mm, 3.5 µm) | Gradient mixture of Solvent A (0.01 M KH₂PO₄ and Methanol; 80:20) and Solvent B (Acetonitrile, Methanol, and Water; 75:5:20 v/v) | - | - | [3] |

| HPTLC | Precoated silica (B1680970) gel aluminium plates 60 F-254 | Toluene: Methanol: Acetone (6:2:2 v/v/v) | - | - |

Degradation Pathway and Workflow Visualization

The following diagrams illustrate the proposed degradation pathway of this compound under alkaline conditions and a general workflow for stress testing.

Caption: Proposed degradation pathway of this compound under alkaline hydrolysis.

Caption: General experimental workflow for forced degradation studies of this compound.

Conclusion

This technical guide consolidates the available data on the chemical stability and degradation of this compound. The findings indicate that ESA is most susceptible to degradation in alkaline environments, with acidic, oxidative, and thermal conditions also promoting degradation to a lesser extent. The primary degradation product under alkaline stress has been identified. The provided experimental protocols and analytical methods serve as a valuable resource for researchers and drug development professionals in designing and executing stability studies for this compound, ensuring the quality, safety, and efficacy of pharmaceutical products containing this active ingredient. Further research could focus on the detailed characterization of degradation products formed under other stress conditions.

References

Methodological & Application

Quantification of Eslicarbazepine Acetate in Human Plasma Using a Validated HPLC-UV Method

Application Note

Abstract

This document details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative determination of Eslicarbazepine (B1671253) Acetate (B1210297) in human plasma. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and clinical research. The protocol outlines two common sample preparation techniques: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), followed by chromatographic separation on a C18 or a chiral column. The method demonstrates good linearity, precision, accuracy, and recovery, making it a reliable tool for researchers, scientists, and drug development professionals.

Introduction

Eslicarbazepine acetate is a third-generation antiepileptic drug used in the treatment of partial-onset seizures.[1] It is a prodrug that is rapidly and extensively metabolized to its active metabolite, eslicarbazepine.[1] Therapeutic drug monitoring of this compound and its active metabolite is crucial for optimizing patient dosage and minimizing adverse effects. This application note provides a detailed protocol for the quantification of this compound in human plasma using HPLC-UV, a widely accessible and cost-effective analytical technique.

Experimental

Instrumentation and Reagents

-

Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column or a chiral column, and data acquisition software is required.

-

Chemicals and Reagents: HPLC grade methanol, acetonitrile, water, and analytical grade reagents for buffer preparation are necessary. Reference standards for this compound and a suitable internal standard (IS) are also required.

Chromatographic Conditions

The following tables summarize the chromatographic conditions from various validated methods.

Table 1: Chromatographic Conditions for this compound Quantification

| Parameter | Method 1[2] | Method 2[3][4] | Method 3[5] | Method 4[6] |

| Column | Reverse-phase C18 (5 cm length) | LichroCART 250-4 ChiraDex (beta-cyclodextrin, 5 µm) | Dionex C18 (250x4.6 mm, 5 µm) | Finepak SIL C18T-5 (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Water:Methanol:Acetonitrile (64:30:6, v/v/v) | Water:Methanol (88:12, v/v) | Methanol:Ammonium Acetate (0.005 M) (70:30, v/v) | Methanol:Water (pH 2.5 with Orthophosphoric acid) (65:35, v/v) |

| Flow Rate | 1 mL/min | 0.7 mL/min | 1.0 mL/min | 0.8 mL/min |

| Column Temperature | 40 °C | 30 °C | Room Temperature | 30°C |

| Detection Wavelength | Not Specified | 225 nm | 230 nm | 218 nm |

| Injection Volume | Not Specified | Not Specified | Not Specified | Not Specified |

| Run Time | 9 min | Not Specified | 10 min | 10 min |

Detailed Protocols

Standard and Quality Control Sample Preparation

Stock solutions of this compound and the internal standard are prepared in a suitable solvent like methanol. Working standard solutions are prepared by diluting the stock solutions. Calibration standards and quality control (QC) samples are prepared by spiking blank human plasma with the working standard solutions to achieve the desired concentrations.

Sample Preparation

Two primary methods for plasma sample preparation are detailed below.

Protocol 1: Solid-Phase Extraction (SPE) [2][3][4]

This method is effective for cleaning up complex biological samples.

-

Conditioning: Condition a solid-phase extraction cartridge (e.g., Waters Oasis HLB) as per the manufacturer's instructions.

-

Loading: Load the pre-treated plasma sample onto the conditioned cartridge.

-

Washing: Wash the cartridge with a weak solvent to remove interferences.

-

Elution: Elute the analyte and internal standard with a strong solvent.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE) [7]

This is a simpler and often faster extraction method.

-

Addition of IS and Extraction Solvent: To a known volume of plasma, add the internal standard and an immiscible organic solvent (e.g., ethyl acetate).[7]

-

Vortexing and Centrifugation: Vortex the mixture to ensure thorough mixing and then centrifuge to separate the aqueous and organic layers.[7]

-

Separation and Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness.

-

Reconstitution: Reconstitute the dried residue in the mobile phase.

Method Validation

The analytical method should be validated according to international guidelines (e.g., FDA or ICH). The key validation parameters are summarized in the table below.

Table 2: Summary of Method Validation Parameters

| Parameter | Method 1[2] | Method 2[3][4] | Method 3[5] | Method 4[6] |

| Linearity Range (µg/mL) | 0.15–4 | 0.4–8 | 10–90 | 80–160 |

| Correlation Coefficient (r²) | > 0.997 | Not Specified | 0.9995 | 0.998 |

| Precision (%RSD) | < 9% (CV) | < 15% | Within limits | Within limits |

| Accuracy (% Bias) | ±12% | < 15% | Within limits | Within limits |

| Recovery (%) | Not Specified | 94.00–102.23 | 98.33 ± 0.5 | Within limits |

| Limit of Quantification (LOQ) (µg/mL) | Not Specified | 0.4 | 9.52 | Not Specified |

Visualizations

Caption: Experimental workflow for this compound quantification.

Caption: Key parameters for HPLC method validation.

Conclusion

The described HPLC-UV method provides a reliable and accessible approach for the quantification of this compound in human plasma. The detailed protocols for sample preparation and the summary of chromatographic conditions and validation parameters offer a comprehensive guide for researchers. The choice between SPE and LLE will depend on the laboratory's resources and the required sample cleanup efficiency. Proper method validation is essential to ensure the accuracy and reliability of the results.

References

- 1. rfppl.co.in [rfppl.co.in]

- 2. Development and validation of an HPLC-UV method for the simultaneous quantification of carbamazepine, oxcarbazepine, this compound and their main metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enantioselective HPLC-UV method for determination of this compound (BIA 2-093) and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development and Validation of an RP-HPLC Method for Quantitative Estimation of this compound in Bulk Drug and Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. dovepress.com [dovepress.com]

Application Note: High-Throughput LC-MS/MS Method for the Simultaneous Quantification of Eslicarbazepine Acetate and its Metabolites in Human Plasma

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of the anti-epileptic prodrug Eslicarbazepine (B1671253) Acetate (ESL) and its primary active metabolites, Eslicarbazepine (S-licarbazepine), R-licarbazepine, and Oxcarbazepine, in human plasma. The described protocol utilizes a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using tandem mass spectrometry. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications.

Introduction

Eslicarbazepine Acetate (ESL) is a third-generation antiepileptic drug used in the treatment of partial-onset seizures.[1][2] As a prodrug, it is rapidly and extensively metabolized to its active metabolite, eslicarbazepine (S-licarbazepine), which is primarily responsible for its pharmacological effect.[1][3] The metabolic pathway also involves the formation of minor metabolites such as R-licarbazepine and oxcarbazepine.[4][5] Monitoring the plasma concentrations of ESL and its key metabolites is crucial for optimizing therapeutic outcomes and minimizing potential adverse effects. This application note presents a validated LC-MS/MS method for the simultaneous and accurate quantification of these compounds in human plasma.

Metabolic Pathway of this compound

This compound undergoes extensive first-pass metabolism, primarily through hydrolysis, to form its major active metabolite, eslicarbazepine (S-licarbazepine).[1][5] A minor chiral conversion to R-licarbazepine also occurs.[4] The primary route of elimination for eslicarbazepine is through glucuronidation followed by renal excretion.[1] Unlike older antiepileptic drugs, this compound has a minimal interaction with the cytochrome P450 enzyme system, reducing the potential for drug-drug interactions.[1][3]

References

Application Note: Enantioselective Separation of Eslicarbazepine Acetate Isomers by Chiral Chromatography

Introduction

Eslicarbazepine (B1671253) acetate (B1210297) (ESL) is a prodrug that is converted to its active metabolite, eslicarbazepine. As ESL contains a stereocenter, the enantioselective separation of its isomers is critical for pharmaceutical quality control and pharmacokinetic studies. This application note details validated chiral High-Performance Liquid Chromatography (HPLC) methods for the effective separation of eslicarbazepine acetate enantiomers.

Principle

Chiral chromatography is a technique used to separate stereoisomers. It is typically performed using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. The choice of CSP and mobile phase is crucial for achieving optimal resolution.

Experimental Protocols

Several methods have been established for the enantioselective separation of this compound and its related compounds. Below are detailed protocols for reversed-phase, polar organic mode, and normal-phase chromatography.

Method 1: Reversed-Phase HPLC-UV

This method is suitable for the simultaneous determination of this compound, oxcarbazepine (B1677851), S-licarbazepine, and R-licarbazepine in biological matrices.[1][2]

-

Chromatographic Conditions:

-

Sample Preparation (for plasma samples):

Method 2: Polar Organic Mode HPLC

This method offers good chiral selectivity for this compound and its (R)-enantiomer.[3][4][5]

-

Chromatographic Conditions:

Method 3: Normal-Phase HPLC

This method provides high resolution for the separation of this compound and its (R)-enantiomer.[3][4][5]

-

Chromatographic Conditions:

Method 4: Chiral LC-MS/MS

This highly sensitive and specific method is suitable for the simultaneous quantification of this compound and its metabolites in human plasma.[6]

-

Chromatographic Conditions:

Data Presentation

The following table summarizes the key chromatographic parameters and performance data for the described methods.

| Parameter | Method 1: Reversed-Phase HPLC-UV | Method 2: Polar Organic Mode HPLC | Method 3: Normal-Phase HPLC | Method 4: Chiral LC-MS/MS |

| Chiral Stationary Phase | LichroCART 250-4 ChiraDex (beta-cyclodextrin)[2] | Chiralpak IC-3 (cellulose tris-(3,5-dichlorophenylcarbamate))[4][5] | Chiralpak IC-3 (cellulose tris-(3,5-dichlorophenylcarbamate))[3][4][5] | Daicel CHIRALCEL OD-H[6] |

| Mobile Phase | Water:Methanol (88:12, v/v)[2] | 100% Acetonitrile[4][5] | Dichloromethane:Ethanol (90:10, v/v)[3][4][5] | 80% n-hexane and 20% ethanol/isopropyl alcohol (66.7/33.3, v/v)[6] |

| Flow Rate | 0.7 mL/min[2] | 0.5 mL/min[4][5] | 1.0 mL/min[3][4][5] | 0.8 mL/min[6] |

| Column Temperature | 30°C[2] | Not specified | Not specified | Not specified |

| Detection Wavelength | 225 nm[1][2] | 220 nm and 240 nm[4] | 220 nm and 240 nm[3][4] | ESI-MS[6] |

| Resolution | Not specified | ~3[3][4][5] | ~6[3][4][5] | Not specified |

| Linearity Range (ESL) | 0.4-8 µg/mL[1][2] | Not specified | Not specified | 50.0-1000.0 ng/mL[6] |

| Limit of Quantification (ESL) | 0.4 µg/mL[1][2] | Not specified | Not specified | 50.0 ng/mL[6] |

Experimental Workflow and Diagrams

The general workflow for the enantioselective separation of this compound isomers by chiral chromatography is depicted below.

Caption: Workflow for Chiral Separation of this compound.

Conclusion

The presented chiral chromatography methods provide reliable and robust approaches for the enantioselective separation of this compound isomers. The choice of the specific method will depend on the sample matrix, required sensitivity, and available instrumentation. These protocols are suitable for implementation in research, drug development, and quality control laboratories.

References

- 1. Enantioselective HPLC-UV method for determination of this compound (BIA 2-093) and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Development of liquid chromatographic enantiomer separation methods and validation for the estimation of (R)-enantiomer in this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development and validation of an enantioselective liquid-chromatography/tandem mass spectrometry method for the separation and quantification of this compound, eslicarbazepine, R-licarbazepine and oxcarbazepine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying the Effects of Eslicarbazepine Acetate in Rodent Models of Epilepsy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to preclinical protocols for evaluating the anticonvulsant and potential anti-epileptogenic effects of Eslicarbazepine (B1671253) Acetate (B1210297) (ESL) in established rodent models of epilepsy.

Introduction

Eslicarbazepine acetate (ESL) is a third-generation antiepileptic drug (AED) used for the treatment of partial-onset seizures.[1] It is a prodrug that is rapidly and extensively metabolized to its active metabolite, eslicarbazepine (S-licarbazepine), which is responsible for its pharmacological effects.[2][3] The primary mechanism of action of eslicarbazepine is the stabilization of the inactivated state of voltage-gated sodium channels (VGSCs), which reduces repetitive neuronal firing.[2][4] This action is selective for the slow-inactivated state of the channel, which may contribute to its efficacy and tolerability.[2] There is also evidence that eslicarbazepine modulates T-type calcium channels, which may be relevant to its potential anti-epileptogenic effects.[5]

Mechanism of Action: Signaling Pathway

This compound exerts its anticonvulsant effect primarily through the modulation of ion channels in neurons. After oral administration, it is converted to its active metabolite, eslicarbazepine. Eslicarbazepine then acts on voltage-gated sodium channels (VGSCs), enhancing their slow inactivation. This process makes it more difficult for the channels to return to an active state, thereby reducing neuronal hyperexcitability and the rapid firing characteristic of seizures. Additionally, eslicarbazepine has been shown to inhibit T-type calcium channels, which may also contribute to its anticonvulsant and potential anti-epileptogenic properties by reducing excessive glutamate (B1630785) release.[2][5]

Experimental Protocols